![molecular formula C20H27N3O2 B2353937 2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097911-74-3](/img/structure/B2353937.png)
2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and utilized in creating novel Co(II) and Cu(II) coordination complexes. These complexes are characterized by their unique supramolecular architectures, facilitated through various hydrogen bonding interactions. Notably, these compounds exhibit significant antioxidant activity, as evidenced by their performance in vitro against standard assays like DPPH, ABTS, and FRAP (Chkirate et al., 2019).
Antimicrobial and Anti-inflammatory Agents
Novel derivatives of pyrazole, isoxazole, and other heterocyclic frameworks have been prepared and evaluated for their antimicrobial and anti-inflammatory activities. These compounds, synthesized through multi-component cyclo-condensation reactions, demonstrate the potential therapeutic utility of pyrazole-acetamide derivatives in treating infections and inflammatory conditions (Kendre et al., 2015).
Corrosion Inhibition
Pyrazoline derivatives, closely related to the chemical structure , have been investigated as corrosion inhibitors for mild steel in acidic media. These studies combine experimental and theoretical approaches to demonstrate the high inhibition efficiency and adsorption behavior of pyrazoline compounds on metal surfaces. The research underscores the potential application of pyrazole-acetamide derivatives in protecting industrial materials from corrosion (Lgaz et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(4-pyrazol-1-ylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15(2)16-4-10-19(11-5-16)25-14-20(24)22-17-6-8-18(9-7-17)23-13-3-12-21-23/h3-5,10-13,15,17-18H,6-9,14H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKDCXDTNUDWCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
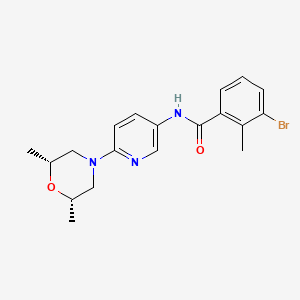
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2353856.png)
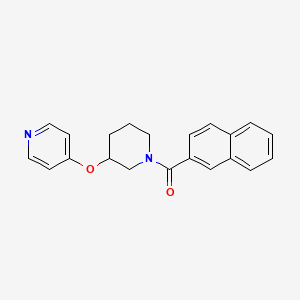
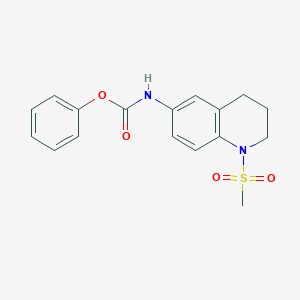
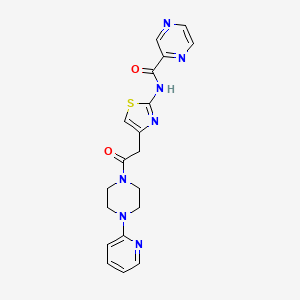
![3-(Furan-2-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2353865.png)
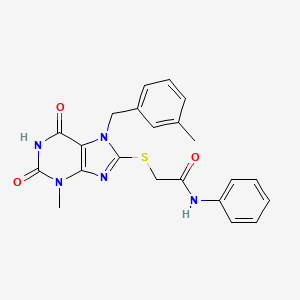
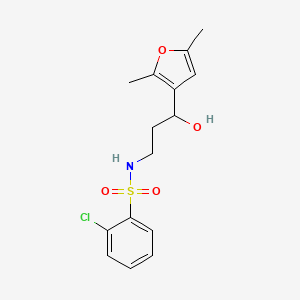
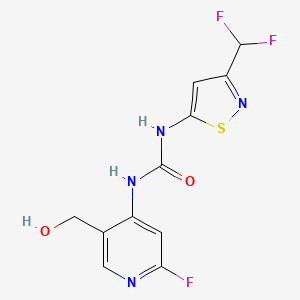
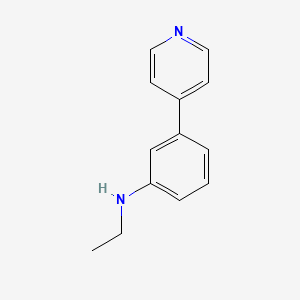
![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2353872.png)
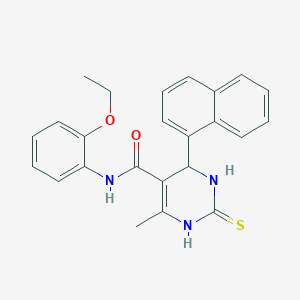
![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2353874.png)
![4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2353877.png)
